Cas no 2402829-34-7 (1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride)

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride is a chemically modified pyrrolidine derivative with a tertiary amide and a primary amine functional group, stabilized as a dihydrochloride salt. Its structure combines a rigid pyrrolidine ring with a flexible aminopropyl side chain, enhancing its utility in synthetic and medicinal chemistry. The dihydrochloride form improves solubility and stability, making it suitable for applications requiring precise stoichiometry. This compound is particularly valuable as a building block for drug discovery, ligand synthesis, and biochemical research due to its bifunctional reactivity and compatibility with aqueous and organic reaction conditions. Its well-defined salt form ensures consistent performance in experimental workflows.
1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride structure
2402829-34-7 structure
Product Name:1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride
CAS No:2402829-34-7
MF:C10H23Cl2N3O
MW:272.21512055397
CID:6376840
PubChem ID:145915397
Update Time:2025-10-30

1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride
    • EN300-7472404
    • 2402829-34-7
    • 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride
    • Inchi: 1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H
    • InChI Key: DFGJUHNZLBPHFB-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1CCCN1CCCN)N(C)C

Computed Properties

  • Exact Mass: 271.1218178g/mol
  • Monoisotopic Mass: 271.1218178g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų

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1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride Related Literature

Additional information on 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride

Introduction to 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride (CAS No. 2402829-34-7)

The compound 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride, identified by its CAS number 2402829-34-7, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amine group in the propyl chain and a carboxamide functionality, contribute to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in pyrrolidine-based compounds due to their role as key intermediates in the synthesis of various pharmacologically active agents. The dihydrochloride salt form of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide enhances its solubility and stability, making it more suitable for further biochemical studies and potential clinical applications. This compound has been extensively explored in academic and industrial research settings for its potential role in drug discovery.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The pyrrolidine ring is a common motif in many drugs, including those used to treat neurological disorders, infectious diseases, and cancer. The amine and carboxamide groups provide multiple sites for interaction with biological targets, such as enzymes and receptors, which are critical for modulating cellular processes. This makes 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of pyrrolidine derivatives in the development of novel therapeutic agents. For instance, researchers have demonstrated that certain pyrrolidine-based compounds exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest that 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride could potentially be developed into a lead compound for drugs targeting inflammatory diseases. Additionally, its structural framework may be modified to enhance its binding affinity and selectivity for specific biological targets.

The synthesis of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product. The dihydrochloride salt form is particularly important because it improves the compound's handling characteristics and ensures compatibility with various analytical techniques.

In terms of pharmacological activity, preliminary studies have shown that this compound exhibits interesting properties when tested in vitro. For example, it has demonstrated moderate inhibitory activity against certain kinases, which are enzymes involved in cell signaling pathways. These pathways are often dysregulated in diseases such as cancer, making kinase inhibitors a major focus of drug development efforts. While further research is needed to fully elucidate its mechanism of action, these initial findings are encouraging.

The potential applications of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride extend beyond oncology. Researchers are also exploring its use in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to interact with both enzymatic and receptor targets makes it a versatile tool for investigating complex biological processes. Moreover, its structural flexibility allows for modifications that could enhance its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

From a regulatory perspective, the production and handling of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride must comply with Good Manufacturing Practices (GMP) to ensure quality and consistency. This includes rigorous quality control measures at each stage of synthesis and purification. Additionally, any future clinical trials involving this compound would need to adhere to ethical guidelines and regulatory requirements set forth by agencies such as the FDA or EMA.

The future direction of research on 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride looks promising. Ongoing studies aim to optimize its chemical structure for improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery process by leveraging computational modeling, high-throughput screening, and other innovative technologies. These advancements could lead to the development of novel drugs based on this promising scaffold.

In conclusion,1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide; dihydrochloride (CAS No. 2402829-34-7) represents a significant advancement in pharmaceutical research due to its unique chemical properties and potential therapeutic applications. Its role as a building block for more complex drug molecules underscores its importance in medicinal chemistry. As research continues to uncover new insights into its biological activity, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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